N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F6NOS/c1-10-2-4-14(5-3-10)26-9-15(25)24-13-7-11(16(18,19)20)6-12(8-13)17(21,22)23/h2-8H,9H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKZVECXFKEXRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F6NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-bis(trifluoromethyl)aniline and 4-methylthiophenol.
Formation of Intermediate: The aniline derivative is first acylated with chloroacetyl chloride to form N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide.
Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 4-methylthiophenol under basic conditions (e.g., using sodium hydride or potassium carbonate) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties, due to the trifluoromethyl groups, make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism by which N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide exerts its effects depends on its application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking substrate access and reducing enzyme activity.
Receptor Binding: In medicinal applications, it may interact with specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Key Differences :
- The triazole analog () incorporates a chlorophenyl-pyridinyl-triazole core , increasing hydrogen-bonding capacity and target selectivity compared to the simpler thioether in the query compound .
Patent Derivatives with Oxazolidinone/Cyclohexenyl Moieties ()
Key Differences :
- The patent compounds () feature oxazolidinone and cyclohexenyl groups, enabling conformational rigidity and blood-brain barrier penetration, unlike the linear query compound .
- Extreme lipophilicity (>6 logP) may limit solubility but enhance tissue distribution.
AM-694: Methoxyphenyl-Triazole Analog ()
Key Differences :
- AM-694’s methoxy group improves solubility relative to the query compound’s methyl group, balancing lipophilicity and aqueous stability .
- The triazole ring in AM-694 enhances metabolic resistance compared to the thioether linkage.
Research Findings and Trends
Trifluoromethyl Groups : All compounds leverage 3,5-bis(trifluoromethyl)phenyl for enhanced binding to hydrophobic pockets in target proteins .
Sulfur Linkages : Thioethers (query compound) vs. triazoles () impact metabolic stability , with triazoles generally resisting oxidative degradation.
Methoxy groups () improve solubility but reduce membrane permeability.
Biological Activity
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides an overview of its synthesis, biological activities, mechanisms of action, and potential applications based on diverse research findings.
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 3,5-bis(trifluoromethyl)aniline and 4-methylthiophenol.
- Formation of Intermediate : Acylation of the aniline derivative with chloroacetyl chloride forms N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide.
- Nucleophilic Substitution : The intermediate undergoes nucleophilic substitution with 4-methylthiophenol under basic conditions to yield the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a related compound demonstrated significant inhibitory effects on liver cancer cell lines (HepG2 and Hep3B), inducing apoptosis in a concentration-dependent manner. This effect was linked to the inhibition of the STAT3 signaling pathway and modulation of HNF 4α activity, suggesting a mechanism by which these compounds can prevent tumor growth in vivo .
Enzyme Inhibition
The compound may function as an enzyme inhibitor by binding to specific active sites, thereby blocking substrate access. This characteristic is particularly relevant in drug design aimed at targeting specific enzymes involved in disease pathways. The trifluoromethyl groups enhance the electronic properties of the compound, potentially increasing its binding affinity.
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit enzymes by occupying their active sites.
- Receptor Modulation : It may interact with various receptors, modulating their activity and leading to therapeutic effects.
- Induction of Apoptosis : Related compounds have shown the ability to induce apoptosis in cancer cells through pathways involving HNF 4α and STAT3 .
Applications in Medicinal Chemistry
This compound presents multiple applications:
- Drug Development : Its structure makes it a promising candidate for developing new pharmaceuticals targeting cancer and other diseases.
- Biochemical Assays : It is utilized in biochemical assays to study enzyme inhibition and protein-ligand interactions.
- Material Science : The unique electronic properties due to trifluoromethyl groups lend themselves to applications in organic semiconductors and advanced materials.
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
